molecular formula C24H21FN2O3S3 B2504163 4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1114660-58-0

4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2504163
CAS No.: 1114660-58-0
M. Wt: 500.62
InChI Key: QHTNCXFHJAKJNJ-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the fluorophenyl group: This step might involve a substitution reaction using a fluorinated benzene derivative.

    Attachment of the sulfamoyl group: This can be done through sulfonation reactions followed by amide formation.

    Final coupling with the thiophen-2-ylmethyl group: This step might involve a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or thiophene moieties.

    Reduction: Reduction reactions might target the carbonyl or sulfonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Thiophene derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of conductive polymers and organic semiconductors.

Biology

    Drug Development: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biochemical Probes: It can be used as a probe to study biological pathways and enzyme functions.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activities.

    Diagnostic Tools: May be used in imaging or diagnostic assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA to exert their effects. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cell surface or intracellular receptors.

    Pathways: Modulation of signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

    Fluorophenyl compounds: Compounds with fluorinated aromatic rings.

    Sulfamoyl compounds: Compounds containing the sulfamoyl functional group.

Uniqueness

The uniqueness of 4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S3/c1-16-8-10-19(11-9-16)27(2)33(29,30)23-21(17-5-3-6-18(25)13-17)15-32-22(23)24(28)26-14-20-7-4-12-31-20/h3-13,15H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTNCXFHJAKJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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